N,N'-Dimethylethylenediamine (CAS 110-70-3): A Comprehensive Technical Guide
N,N'-Dimethylethylenediamine (CAS 110-70-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N,N'-Dimethylethylenediamine (DMEDA) is a versatile diamine that serves as a crucial building block and ligand in a multitude of chemical transformations. Its unique structural features and reactivity have established it as a valuable compound in organic synthesis, polymer chemistry, and notably, in the development of pharmaceuticals. This technical guide provides an in-depth overview of the core properties, synthesis, and applications of N,N'-Dimethylethylenediamine, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
N,N'-Dimethylethylenediamine is a colorless to pale yellow liquid with a characteristic fishy odor. It is miscible with water and many organic solvents.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 110-70-3 | [2] |
| Molecular Formula | C₄H₁₂N₂ | [2] |
| Molar Mass | 88.15 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Density | 0.819 g/mL at 20 °C | [4][5][6] |
| Boiling Point | 119-120 °C | [2][4][5][6] |
| Refractive Index (n20/D) | 1.431 | [4][5][6] |
| Flash Point | 26 °C (78.8 °F) - closed cup | [5] |
| Solubility | Miscible with chloroform and dichloromethane | [4][7] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of N,N'-Dimethylethylenediamine. Key spectral data are summarized below.
| Technique | Data Highlights | Reference |
| ¹H NMR | Spectra available from various sources. | [3] |
| IR | Neat and ATR-IR spectra have been recorded. | [3] |
| Mass Spectrometry (GC-MS) | Mass spectrum available for identification. | [8] |
| Raman | FT-Raman spectrum has been documented. | [3] |
Synthesis of N,N'-Dimethylethylenediamine
Several methods have been reported for the synthesis of N,N'-Dimethylethylenediamine. One common industrial method involves the reaction of methylamine with 1,2-dichloroethane under pressure.
Experimental Protocol: Synthesis from Methylamine and 1,2-Dichloroethane
This process involves the reaction of methylamine and 1,2-dichloroethane at elevated temperature and pressure.
Materials:
-
Methylamine
-
1,2-Dichloroethane
-
Basic compound (e.g., Sodium Hydroxide or Sodium Methoxide) for neutralization.
Procedure:
-
Methylamine is maintained at a temperature of 50 to 80 °C under a pressure of 1.0 to 2.0 MPa in a suitable reactor.
-
1,2-dichloroethane is added dropwise to the methylamine.
-
The reaction mixture is stirred, and the reaction is allowed to proceed.
-
After the reaction is complete, the resulting hydrogen chloride is neutralized with a basic compound.
-
The final product, N,N'-Dimethylethylenediamine, is then separated from the neutralized product, by-products, and any remaining starting materials.
Applications in Organic Synthesis and Catalysis
N,N'-Dimethylethylenediamine is widely utilized as a bidentate ligand in various metal-catalyzed reactions, particularly in copper-catalyzed cross-coupling reactions. Its ability to form stable chelate complexes with metal ions enhances the efficiency and selectivity of these transformations.
Role as a Ligand in Copper-Catalyzed Cross-Coupling Reactions
DMEDA is a highly effective ligand for copper-catalyzed C-N, C-O, and C-C bond-forming reactions. It is particularly noted for its use in Ullmann-type couplings and Buchwald-Hartwig aminations. The N,N'-dimethyl substitution on the ethylenediamine backbone provides steric and electronic properties that are favorable for catalytic activity and stability.
Experimental Protocol: Copper-Catalyzed N-Arylation of a Sulfonamide
The following is a representative protocol for a copper-catalyzed N-arylation reaction using N,N'-Dimethylethylenediamine as a ligand.
Materials:
-
N-4-toluenesulfonylbenzylamine
-
(2,2-dibromoethenyl)-benzene
-
Cesium carbonate (Cs₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
1,4-Dioxane (solvent)
Procedure:
-
An oven-dried flask is charged with N-4-toluenesulfonylbenzylamine, cesium carbonate, copper(I) iodide, and (2,2-dibromoethenyl)-benzene.
-
The flask is equipped with a condenser, evacuated, and backfilled with argon.
-
N,N'-Dimethylethylenediamine and 1,4-dioxane are added via syringe.
-
The reaction mixture is heated to 70 °C and stirred vigorously for 24 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of silica gel.
-
The filtrate is concentrated, and the product is purified.
Relevance in Drug Development
N,N'-Dimethylethylenediamine serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the preparation of the first-generation antihistamine, Chloropyramine.
Synthesis of Chloropyramine
The synthesis of Chloropyramine involves a multi-step process starting from N,N'-Dimethylethylenediamine.
Synthetic Pathway:
-
Condensation of 4-chlorobenzaldehyde with N,N'-dimethylethylenediamine to form a Schiff base.[2]
-
Reduction of the resulting imine to yield N-(4-chlorobenzyl)-N',N'-dimethylethylenediamine.[2]
-
Reaction of this intermediate with 2-bromopyridine in the presence of a strong base like sodamide to afford Chloropyramine.[2]
Mechanism of Action of Chloropyramine: Histamine H1 Receptor Blockade
Chloropyramine functions as a competitive antagonist of the histamine H1 receptor. Histamine is a key mediator of allergic and inflammatory responses. Upon binding to the H1 receptor, it initiates a signaling cascade that leads to the characteristic symptoms of an allergic reaction.
Signaling Pathway:
-
Histamine Release: In response to an allergen, mast cells and basophils release histamine.
-
Receptor Binding: Histamine binds to the H1 receptor, a G-protein coupled receptor (GPCR).
-
G-Protein Activation: This binding activates the Gq/11 G-protein.
-
PLC Activation: The activated G-protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Cellular Response: IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). This cascade leads to smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, resulting in allergic symptoms.
Chloropyramine competitively binds to the H1 receptor, preventing histamine from initiating this signaling cascade, thereby alleviating the symptoms of the allergic response.
Safety and Handling
N,N'-Dimethylethylenediamine is a flammable and corrosive liquid and should be handled with appropriate safety precautions. It can cause severe skin burns and eye damage.[3] It is also a respiratory irritant. Always consult the Safety Data Sheet (SDS) before handling this chemical. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
N,N'-Dimethylethylenediamine is a compound of significant interest to researchers, scientists, and drug development professionals. Its utility as a versatile ligand in catalysis and as a key intermediate in the synthesis of pharmaceuticals, such as the antihistamine Chloropyramine, underscores its importance in modern chemistry. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe application in both academic and industrial research settings.
References
- 1. Chloropyramine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. JP5073990B2 - Process for producing N, N'-dimethylethylenediamine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. N,N-Dimethylethylenediamine | 108-00-9 [chemicalbook.com]
- 6. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diamine Ligands in Copper-Catalyzed Reactions. | Semantic Scholar [semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
